molecular formula C16H17BrN2O3 B5485074 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one

1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one

Número de catálogo B5485074
Peso molecular: 365.22 g/mol
Clave InChI: NIIBTDXJIGAHAQ-FNORWQNLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one, commonly known as BRD-K68174579, is a chemical compound that belongs to the class of pyrazoles. It is a potent inhibitor of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in various cellular processes, including cell differentiation, proliferation, and apoptosis. Due to its inhibitory activity, BRD-K68174579 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes.

Mecanismo De Acción

BRD-K68174579 is a potent and selective inhibitor of GSK-3β, which plays a crucial role in various cellular processes, including cell differentiation, proliferation, and apoptosis. GSK-3β is a serine/threonine kinase that phosphorylates a wide range of substrates, including beta-catenin, tau protein, and insulin receptor substrate 1 (IRS-1). Inhibition of GSK-3β by BRD-K68174579 leads to the accumulation of beta-catenin, which promotes cell differentiation and proliferation, and the dephosphorylation of tau protein, which reduces the formation of neurofibrillary tangles in Alzheimer's disease. In addition, inhibition of GSK-3β by BRD-K68174579 improves insulin sensitivity and glucose metabolism in diabetes.
Biochemical and Physiological Effects:
BRD-K68174579 has been shown to have various biochemical and physiological effects, depending on the disease context. In cancer, BRD-K68174579 has been shown to suppress the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease, BRD-K68174579 has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function by reducing neuroinflammation and oxidative stress. In diabetes, BRD-K68174579 has been shown to improve glucose tolerance and insulin sensitivity by promoting glucose uptake and reducing gluconeogenesis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BRD-K68174579 has several advantages for lab experiments, including its high potency and selectivity for GSK-3β, which allows for precise modulation of GSK-3β activity. In addition, BRD-K68174579 has been extensively studied in various disease models, which provides a wealth of knowledge on its mechanism of action and potential therapeutic applications. However, there are also some limitations to using BRD-K68174579 in lab experiments, including its potential toxicity and off-target effects, which require careful dose optimization and toxicity testing.

Direcciones Futuras

There are several future directions for research on BRD-K68174579, including:
1. Identification of novel GSK-3β substrates and pathways that are regulated by BRD-K68174579.
2. Development of more potent and selective GSK-3β inhibitors based on the structure of BRD-K68174579.
3. Investigation of the potential therapeutic applications of BRD-K68174579 in other diseases, such as inflammatory disorders and cardiovascular diseases.
4. Evaluation of the safety and efficacy of BRD-K68174579 in clinical trials for various diseases.

Métodos De Síntesis

The synthesis of BRD-K68174579 involves a multi-step process, starting from the commercially available 2,5-dimethoxybenzaldehyde. The first step involves the condensation of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of piperidine to form the corresponding chalcone intermediate. The chalcone intermediate is then reacted with 4-bromo-3-hydrazinyl-1-ethyl-1H-pyrazole in the presence of acetic acid to yield the desired pyrazole derivative, which is further purified by column chromatography.

Aplicaciones Científicas De Investigación

BRD-K68174579 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer, GSK-3β has been implicated in the regulation of various signaling pathways that contribute to the development and progression of cancer. Therefore, inhibition of GSK-3β by BRD-K68174579 has been shown to suppress the growth and proliferation of cancer cells in vitro and in vivo. In Alzheimer's disease, GSK-3β has been shown to play a crucial role in the pathogenesis of the disease by promoting the accumulation of beta-amyloid plaques and neurofibrillary tangles. Therefore, inhibition of GSK-3β by BRD-K68174579 has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function in animal models of Alzheimer's disease. In diabetes, GSK-3β has been shown to play a crucial role in the regulation of glucose metabolism. Therefore, inhibition of GSK-3β by BRD-K68174579 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Propiedades

IUPAC Name

(E)-1-(4-bromo-1-ethylpyrazol-3-yl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3/c1-4-19-10-13(17)16(18-19)14(20)7-5-11-9-12(21-2)6-8-15(11)22-3/h5-10H,4H2,1-3H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIBTDXJIGAHAQ-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)C=CC2=C(C=CC(=C2)OC)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=N1)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.